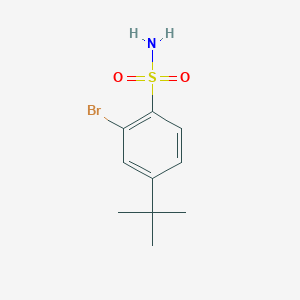
2-Bromo-4-(tert-butyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(tert-butyl)benzenesulfonamide is an organic compound that features a bromine atom and a tert-butyl group attached to a benzenesulfonamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)benzenesulfonamide typically involves the bromination of 4-(tert-butyl)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(tert-butyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Electrophiles: Nitric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted sulfonamide, while electrophilic nitration would introduce a nitro group to the aromatic ring .
Applications De Recherche Scientifique
2-Bromo-4-(tert-butyl)benzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Materials Science: It is used in the development of new organic materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(tert-butyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with other molecules in biological or chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(tert-butyl)aniline: Similar structure but with an aniline group instead of a sulfonamide group.
4-(tert-Butyl)benzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-(tert-butyl)phenol: Contains a hydroxyl group instead of a sulfonamide group, leading to different chemical properties.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propriétés
IUPAC Name |
2-bromo-4-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)7-4-5-9(8(11)6-7)15(12,13)14/h4-6H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISBKQOZQQEHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
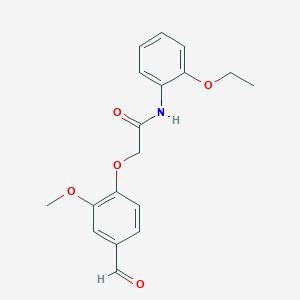
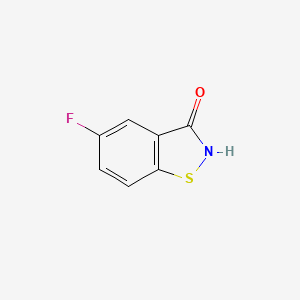

![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)
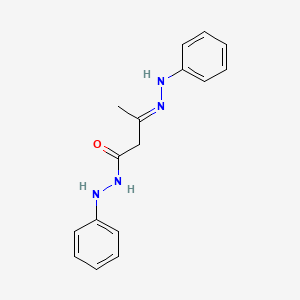
![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)
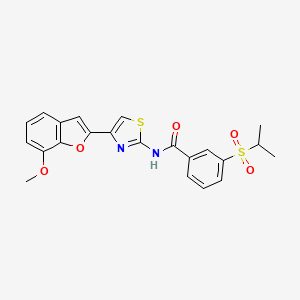
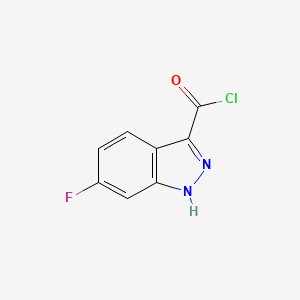
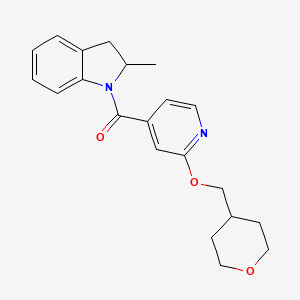
![2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B3006690.png)
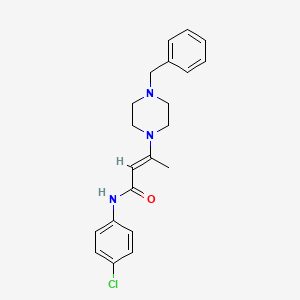
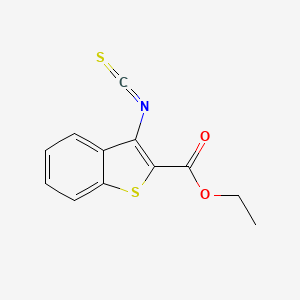
![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)
